molecular formula C15H18FNO2S2 B2496066 1-(2-fluorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide CAS No. 2309601-90-7

1-(2-fluorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide

Cat. No.: B2496066
CAS No.: 2309601-90-7
M. Wt: 327.43
InChI Key: MPXOIFPKXBKVHV-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide is a synthetic organic compound that features a fluorinated phenyl group, a thiophene ring, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide typically involves multiple steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 2-fluorobenzene, undergoes a Friedel-Crafts acylation to introduce a suitable functional group, such as an acyl chloride.

    Introduction of the Thiophene Ring: The acylated intermediate is then subjected to a Grignard reaction with a thiophene derivative to form the desired thiophene-substituted product.

    Sulfonamide Formation: The final step involves the reaction of the thiophene-substituted intermediate with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-fluorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can engage in π-π interactions, while the sulfonamide moiety can form hydrogen bonds with amino acid residues in the active site of proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide
  • 1-(2-bromophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide
  • 1-(2-methylphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide

Uniqueness

1-(2-fluorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable scaffold in drug design.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and unique features compared to similar compounds

Properties

IUPAC Name

1-(2-fluorophenyl)-N-(2-methyl-2-thiophen-3-ylpropyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO2S2/c1-15(2,13-7-8-20-9-13)11-17-21(18,19)10-12-5-3-4-6-14(12)16/h3-9,17H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXOIFPKXBKVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNS(=O)(=O)CC1=CC=CC=C1F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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